2-[(4,7-dimethylquinazolin-2-yl)amino]-5-ethyl-6-methylpyrimidin-4(3H)-one
Description
2-[(4,7-Dimethylquinazolin-2-yl)amino]-5-ethyl-6-methylpyrimidin-4(3H)-one is a heterocyclic compound featuring a pyrimidin-4(3H)-one core substituted with ethyl and methyl groups at positions 5 and 6, respectively. The quinazoline moiety, substituted with methyl groups at positions 4 and 7, is linked via an amino group to the pyrimidinone ring. Its analysis herein is inferred from structurally analogous compounds.
Properties
IUPAC Name |
2-[(4,7-dimethylquinazolin-2-yl)amino]-5-ethyl-4-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O/c1-5-12-10(3)18-17(21-15(12)23)22-16-19-11(4)13-7-6-9(2)8-14(13)20-16/h6-8H,5H2,1-4H3,(H2,18,19,20,21,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQXAZCAMMAWWIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(NC1=O)NC2=NC(=C3C=CC(=CC3=N2)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,7-dimethylquinazolin-2-yl)amino]-5-ethyl-6-methylpyrimidin-4(3H)-one typically involves the following steps:
Formation of the Quinazoline Ring: The quinazoline ring can be synthesized through the condensation of 2-aminobenzamide with an appropriate aldehyde or ketone.
Formation of the Pyrimidine Ring: The pyrimidine ring is formed by reacting a suitable β-diketone with guanidine or its derivatives.
Coupling of the Two Rings: The final step involves coupling the quinazoline and pyrimidine rings through an amination reaction, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[(4,7-dimethylquinazolin-2-yl)amino]-5-ethyl-6-methylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the methyl groups on the quinazoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of quinazoline N-oxide derivatives.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of alkylated quinazoline derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its antitumor properties. Quinazoline derivatives are known to inhibit various kinases involved in cancer progression. Studies have shown that similar compounds exhibit significant efficacy against cancer cell lines by targeting specific pathways such as the PI3K signaling pathway. The potential to develop this compound as an anticancer agent is promising due to its structural similarities with known kinase inhibitors.
Enzyme Inhibition
Research indicates that the compound may act as an enzyme inhibitor . Its interaction with specific enzymes can lead to the modulation of biological pathways, which is crucial in treating diseases where these enzymes play a pivotal role. For instance, quinazoline-based compounds have been shown to inhibit enzymes involved in inflammatory responses and cancer cell proliferation.
Antibacterial and Antiviral Activities
The compound's structural features suggest potential antibacterial and antiviral activities. Quinazoline derivatives have been explored for their effectiveness against various bacterial strains and viruses, indicating that this compound may also possess similar properties. The exploration of these activities could lead to the development of new antibiotics or antiviral therapies.
Case Studies
Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. For example, modifications at the methyl groups on the quinazoline ring have been shown to improve potency against specific cancer cell lines. Furthermore, research into its pharmacokinetics and bioavailability is ongoing to assess its viability as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-[(4,7-dimethylquinazolin-2-yl)amino]-5-ethyl-6-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as kinases or other enzymes. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting cellular processes. This inhibition can lead to the suppression of cell growth and proliferation, making it a potential candidate for cancer therapy.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on core heterocycles (quinazoline, pyrimidinone) and substituent patterns. Below is a detailed comparison with key derivatives highlighted in the evidence:
Table 1: Structural and Functional Comparison
Key Observations
Structural Flexibility vs. Stability: The target compound’s pyrimidinone-quinazoline linkage introduces conformational flexibility compared to fused-ring systems like thienopyrimidinones . However, the ethyl and methyl groups may enhance steric stability, similar to 3-amino-2-ethyl-quinazolin-4(3H)-one, which exhibits planar stacking via π-π interactions .
Synthetic Strategies: The synthesis of amino-linked heterocycles (e.g., , Scheme 4) often involves nucleophilic substitution or coupling reactions. The target compound likely requires similar steps to connect the quinazoline and pyrimidinone moieties .
Crystallographic Insights: 3-Amino-2-ethyl-quinazolin-4(3H)-one () crystallizes with head-to-tail stacking and hydrogen-bonded "ladders," suggesting that the target compound’s ethyl/methyl groups may promote analogous packing, influencing solubility and melting behavior .
For example, thienopyrimidinones () are studied as ATP-competitive inhibitors, implying that the target’s hybrid structure could offer dual binding motifs .
Biological Activity
2-[(4,7-dimethylquinazolin-2-yl)amino]-5-ethyl-6-methylpyrimidin-4(3H)-one is a complex heterocyclic compound that belongs to the class of quinazoline derivatives. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, including anticancer, antibacterial, and antiviral activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 285.31 g/mol. The structure features both quinazoline and pyrimidine moieties, which contribute to its unique chemical properties and biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C15H15N5O |
| Molecular Weight | 285.31 g/mol |
| IUPAC Name | This compound |
| InChI Key | InChI=1S/C15H15N5O/c1-12(16)14(19)20(17)10(18)11(21)22/h10-11H,1-9H3,(H,16,19) |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to their active sites or modulate receptor signaling pathways. The exact mechanisms depend on the biological context and the type of activity being studied.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that quinazoline derivatives can inhibit receptor tyrosine kinases involved in cancer proliferation. One study demonstrated that related compounds showed cytotoxic effects against various cancer cell lines, including MCF-7 and A549 cells .
Antibacterial Activity
The compound has also been investigated for its antibacterial properties. Quinazoline derivatives are known for their ability to disrupt bacterial cell wall synthesis and inhibit essential bacterial enzymes. Preliminary studies suggest that this compound may exhibit moderate antibacterial activity against Gram-positive bacteria .
Antiviral Activity
Another area of interest is the antiviral potential of this compound. Similar quinazoline derivatives have been shown to inhibit viral replication by targeting viral enzymes or host cell receptors critical for viral entry .
Research Findings and Case Studies
Several studies have explored the biological activity of quinazoline derivatives:
- Anticancer Efficacy : A study evaluated a series of quinazoline compounds for their ability to inhibit tumor growth in xenograft models. The results indicated that certain derivatives exhibited higher cytotoxicity than standard chemotherapeutics like cisplatin .
- Mechanistic Insights : Research into the Gas6-Axl signaling pathway highlighted how similar compounds can induce apoptosis in cancer cells through downregulation of this pathway, suggesting a potential therapeutic strategy for resistant cancer types .
- Enzyme Inhibition Studies : Various studies have focused on the inhibitory effects of quinazoline derivatives on specific enzymes involved in metabolic pathways, indicating their potential as drug candidates for metabolic disorders.
Q & A
Q. What synthetic methodologies are commonly employed to prepare 2-[(4,7-dimethylquinazolin-2-yl)amino]-5-ethyl-6-methylpyrimidin-4(3H)-one?
Answer: The synthesis typically involves multi-step reactions, including:
- Nucleophilic substitution : Reacting halogenated pyrimidinones with amines (e.g., 4,7-dimethylquinazolin-2-amine) under reflux in anhydrous solvents like THF or DMF.
- Alkylation : Introducing ethyl and methyl groups via alkyl halides or Mitsunobu reactions. For example, 5-ethyl substitution may use ethyl iodide with a base like K₂CO₃ in DMF .
- Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization from ethanol/water mixtures to isolate the final product. Reaction progress is monitored via TLC and confirmed by NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
Q. How is X-ray crystallography utilized to determine the structural conformation of this compound?
Answer:
- Data collection : Single crystals are grown via slow evaporation (e.g., methanol-dichloromethane mixtures). Diffraction data are collected using a Bruker APEX CCD diffractometer with MoKα radiation (λ = 0.71073 Å) .
- Refinement : Structures are solved using SHELXS (direct methods) and refined via SHELXL. Hydrogen atoms are positioned geometrically or located via difference Fourier maps. Thermal displacement parameters (Uiso) are refined anisotropically for non-H atoms .
- Validation : Final structures are checked with PLATON for symmetry and intermolecular interactions (e.g., C–H···π hydrogen bonds, π-π stacking with centroid distances ~3.6–3.7 Å) .
Q. What in vitro assays are recommended for preliminary evaluation of its biological activity?
Answer:
- Antimicrobial : Broth microdilution (MIC determination) against Gram-positive bacteria (e.g., Staphylococcus aureus ATCC 29213) and fungi (e.g., Candida albicans ATCC 10231) .
- Anticancer : MTT assay on cancer cell lines (e.g., HepG2, MCF-7) at 48–72 h exposure, with IC₅₀ calculated via nonlinear regression .
- Enzyme inhibition : Kinase inhibition assays (e.g., EGFR, PDGFR) using fluorescence-based ADP-Glo™ kinase assay kits .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacokinetic profile?
Answer:
- Substituent modification :
- Quinazolinyl group : Replace 4,7-dimethyl with electron-withdrawing groups (e.g., Cl, CF₃) to enhance target binding .
- Pyrimidinone core : Introduce polar groups (e.g., –OH, –NH₂) at position 6 to improve solubility. Ethyl/methyl groups at positions 5 and 6 can be varied to balance lipophilicity and metabolic stability .
- In vivo testing : Assess oral bioavailability in rodent models using LC-MS/MS plasma analysis. LogP values (calculated via ChemDraw) should be optimized to 2–3 for CNS penetration .
Q. Which computational approaches predict binding affinity against therapeutic targets like kinases?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Glide to dock the compound into crystal structures of EGFR (PDB: 1M17) or Aurora kinase. Key interactions (e.g., hydrogen bonds with Lys721, hydrophobic contacts with Leu694) are quantified via scoring functions .
- MD simulations : Run 100 ns simulations in GROMACS to evaluate binding stability. RMSD (<2 Å) and MM-PBSA free energy calculations validate pose retention .
- Pharmacophore modeling : Generate 3D pharmacophores (e.g., hydrogen bond acceptors at pyrimidinone O4, aromatic rings at quinazolinyl) using LigandScout to screen virtual libraries .
Q. How can contradictions in biological activity data across studies be resolved?
Answer:
- Analytical validation : Confirm compound purity via HPLC (≥95%, C18 column, acetonitrile/water gradient) and characterize degradation products via LC-MS .
- Biological replication : Repeat assays in triplicate with positive controls (e.g., doxorubicin for cytotoxicity, ciprofloxacin for antimicrobial activity) .
- Structural corroboration : Compare crystal structures (e.g., torsion angles, hydrogen-bonding networks) to rule out polymorphism or solvate formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
